Farnesyl phosphate
Description
Significance of Farnesyl Pyrophosphate within Isoprenoid Metabolism
Farnesyl pyrophosphate holds a pivotal position in isoprenoid metabolism, serving as a critical branch-point intermediate. nih.gov This means it is the precursor for a wide array of essential biomolecules. researchgate.netnih.gov
The primary fates of FPP include:
Sterol Biosynthesis: Two molecules of FPP are condensed to form squalene (B77637), a direct precursor to cholesterol and other sterols. nih.govnumberanalytics.com This pathway is crucial for maintaining the structure and function of cellular membranes. numberanalytics.com
Protein Prenylation: FPP is a substrate for protein farnesyltransferase, an enzyme that attaches the farnesyl group to specific proteins, a process known as farnesylation. taylorandfrancis.comontosight.ai This modification is vital for the proper function and localization of many proteins involved in signal transduction, including the Ras family of small GTPases. nih.govtaylorandfrancis.com
Biosynthesis of Other Isoprenoids: FPP is the precursor for the synthesis of a diverse range of other isoprenoids, including:
Sesquiterpenes: A large class of secondary metabolites in plants, many of which have important ecological and pharmaceutical properties. taylorandfrancis.complos.org
Diterpenes: Formed from the 20-carbon precursor geranylgeranyl pyrophosphate (GGPP), which is synthesized from FPP. britannica.com
Ubiquinones and Dolichols: Essential components of the electron transport chain and glycoprotein (B1211001) synthesis, respectively. researchgate.nettaylorandfrancis.comnumberanalytics.com
Carotenoids: Pigments involved in photosynthesis and precursors to vitamin A. researchgate.netnih.gov
The enzyme farnesyl pyrophosphate synthase (FPPS) is a key regulator in this pathway, directing the flow of carbon towards the synthesis of these various metabolites. nih.govmdpi.com
Table 1: Key Classes of Compounds Derived from Farnesyl Pyrophosphate
| Compound Class | Precursor | Key Function(s) |
| Sterols (e.g., Cholesterol) | Squalene (from 2x FPP) | Membrane structure, hormone synthesis |
| Farnesylated Proteins | Farnesyl Pyrophosphate | Signal transduction, protein localization |
| Sesquiterpenes | Farnesyl Pyrophosphate | Plant defense, pharmaceuticals |
| Diterpenes | Geranylgeranyl Pyrophosphate (from FPP) | Plant hormones, pigments |
| Ubiquinones | Farnesyl Pyrophosphate | Electron transport chain |
| Dolichols | Farnesyl Pyrophosphate | Glycoprotein synthesis |
| Carotenoids | Geranylgeranyl Pyrophosphate (from FPP) | Photosynthesis, antioxidants |
Historical Context of Farnesyl Pyrophosphate Research
The understanding of farnesyl pyrophosphate's role is intrinsically linked to the elucidation of the mevalonate (B85504) pathway. This crucial metabolic route was first discovered in the 1950s by Konrad Bloch and Feodor Lynen, who were awarded the Nobel Prize in Physiology or Medicine in 1964 for their work on cholesterol and fatty acid metabolism. numberanalytics.com Initially identified in yeast and animals, the mevalonate pathway was thought to be the universal route for the synthesis of the isoprenoid building blocks, IPP and DMAPP, from acetyl-CoA. oup.comtandfonline.com
In the 1960s, John W. Cornforth's research further illuminated the pathway by showing that inhibiting the formation of squalene from farnesyl pyrophosphate led to the accumulation of presqualene pyrophosphate. britannica.com This finding was critical in confirming the role of FPP as the immediate precursor to squalene.
Later research in the 1990s led to the discovery of an alternative, non-mevalonate pathway (the MEP pathway) in many bacteria, green algae, and the chloroplasts of higher plants. oup.comtandfonline.com This discovery refined the understanding of isoprenoid biosynthesis, establishing the mevalonate pathway, and thus the central role of farnesyl pyrophosphate, as the primary route in eukaryotes and archaea. oup.comnih.gov More recent discoveries have even identified variations within the mevalonate pathway itself, highlighting the ongoing evolution of our understanding of this fundamental biochemical process. elifesciences.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H27O4P |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9+,15-11+ |
InChI Key |
ALEWCKXBHSDCCT-YFVJMOTDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C |
Synonyms |
farnesyl monophosphate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Farnesyl Pyrophosphate
Mevalonate (B85504) Pathway as the Primary Biosynthetic Route
In eukaryotes, including mammals and fungi, the principal route for synthesizing farnesyl pyrophosphate is the mevalonate (MVA) pathway. ontosight.aimdpi.com This pathway converts acetyl-CoA into the essential five-carbon building blocks that are ultimately assembled into FPP. ontosight.aizfin.org The entire process is localized in the cytoplasm. pnas.orgwikipedia.org FPP's position in the MVA pathway represents a major metabolic fork, directing intermediates toward either sterol synthesis (like cholesterol) or the production of non-sterol isoprenoids. wikipedia.orgnih.gov
Table 1: Key Enzymatic Steps of the Mevalonate Pathway Leading to IPP
| Step | Starting Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Acetoacetyl-CoA |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase (HMGS) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |
| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |
| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-pyrophosphate |
| 6 | Mevalonate-5-pyrophosphate | Mevalonate pyrophosphate decarboxylase (MVD) | Isopentenyl pyrophosphate (IPP) |
This table outlines the sequential enzymatic reactions in the mevalonate pathway that convert acetyl-CoA into the fundamental C5 isoprenoid precursor, IPP.
All isoprenoids are synthesized from two universal five-carbon (C5) precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). pnas.orgoup.com The mevalonate pathway is responsible for the de novo synthesis of IPP from acetyl-CoA. nih.gov However, for isoprenoid chain elongation to begin, the electrophilic starter molecule, DMAPP, is required. DMAPP is formed through the isomerization of IPP, a reaction catalyzed by the enzyme isopentenyl diphosphate isomerase (IPI). oup.com This isomerization is a critical step, as the subsequent condensation reactions require both the IPP nucleophile and the DMAPP electrophile to build longer isoprenoid chains. oup.comnih.gov
Farnesyl diphosphate synthase (FPPS), also known as farnesyl pyrophosphate synthase, is the central enzyme responsible for the synthesis of the 15-carbon (C15) FPP. nih.govbibliotekanauki.pl It catalyzes two sequential head-to-tail condensation reactions. frontierspartnerships.org
First, FPPS condenses one molecule of DMAPP (C5) with one molecule of IPP (C5) to form the 10-carbon intermediate, geranyl diphosphate (GPP). nih.govnih.gov
Second, the enzyme condenses the newly formed GPP (C10) with a second molecule of IPP (C5) to yield the final product, (E,E)-farnesyl diphosphate (C15). nih.govnih.gov
Due to its pivotal role in isoprenoid metabolism, FPPS activity is essential for producing precursors for sterols, sesquiterpenes, dolichols, and the prenylation of proteins. nih.govfrontierspartnerships.org
The condensation reactions catalyzed by FPPS proceed through a carbocation-mediated mechanism. The process begins with the ionization of the allylic substrate (DMAPP or GPP), where the pyrophosphate group departs, forming an allylic carbocation. This electrophilic species is then attacked by the nucleophilic C3-C4 double bond of IPP. The reaction is completed by the elimination of a proton from C2 of the original IPP molecule, which re-establishes a double bond and forms the elongated isoprenoid chain. nih.gov
The stereochemistry of the reaction is highly controlled. Research has shown that FPPS from various sources, including E. coli, avian, and yeast, selectively removes the pro-R hydrogen from C2 of IPP during the condensation. nih.govacs.org This specific proton removal results in the formation of a new double bond with an E (trans) configuration in the product. nih.gov Consequently, the FPP produced by this enzyme has the (E,E)-stereoisomerism. nih.gov
Structural studies have revealed that FPPS typically functions as a homodimer, with each monomer possessing an active site. bibliotekanauki.plfrontierspartnerships.org The protein fold is characterized by a bundle of alpha-helices, a common feature among E-family prenyltransferases. nih.govnih.gov The active site is a hydrophobic cavity containing two distinct binding pockets: the allylic site for DMAPP or GPP, and the homoallylic site for IPP. nih.govillinois.edu
Crucial to the enzyme's function are two highly conserved aspartate-rich motifs, known as the First Aspartate-Rich Motif (FARM) and the Second Aspartate-Rich Motif (SARM). frontierspartnerships.orgnih.gov These motifs (typically DDXXD) are located on opposite walls of the active site and are essential for binding the diphosphate moieties of the substrates via magnesium ion (Mg2+) cofactors and for catalysis. nih.govillinois.edu The size and shape of the active site cavity, particularly the amino acid residues at the 4th and 5th positions before the FARM motif, are key determinants of the final product chain length. bibliotekanauki.plfrontierspartnerships.org
The activity and expression of FPPS are subject to regulation to maintain cellular homeostasis of isoprenoid products. In mammals, the transcription of the FPPS gene is controlled by sterol regulatory element-binding proteins (SREBPs), similar to other key enzymes in the cholesterol biosynthesis pathway like HMG-CoA reductase. wikipedia.org When cellular sterol levels are low, SREBPs activate the transcription of the FPPS gene to increase the production of FPP for cholesterol synthesis. wikipedia.org
Furthermore, farnesol (B120207), the dephosphorylated form of FPP, can act as a regulatory molecule, notably contributing to the accelerated degradation of HMG-CoA reductase, the rate-limiting enzyme of the MVA pathway. frontierspartnerships.org In plants, FPPS is encoded by gene families, allowing for differential regulation in response to developmental cues or environmental stresses like pathogen attacks. bibliotekanauki.plfrontierspartnerships.org Recent studies have also suggested that FDPS can act as an RNA-binding protein, indicating a potential role in transcriptional and post-transcriptional regulation. nih.gov
Enzymatic Catalysis by Farnesyl Diphosphate Synthase (FPPS)
Alternative Biosynthetic Routes to Farnesyl Pyrophosphate
While the mevalonate pathway is predominant in many organisms, alternative routes for the synthesis of FPP precursors exist.
The most notable alternative is the non-mevalonate pathway , also known as the methylerythritol phosphate (B84403) (MEP) pathway. pnas.orgwikipedia.org This pathway is absent in animals but is essential in most bacteria, green algae, and in the plastids of higher plants. pnas.orgwikipedia.org The MEP pathway synthesizes IPP and DMAPP from different initial precursors: pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.orgresearchgate.net In plants, this plastid-localized pathway is the source of precursors for monoterpenes, diterpenes, and carotenoids. pnas.orgias.ac.in Although the MVA and MEP pathways are physically separated within the plant cell, evidence suggests that there can be transport of isoprenoid intermediates between the cytosol and plastids, meaning the MEP pathway can contribute to the cytosolic pool of precursors for FPP synthesis under certain conditions. pnas.org
Additionally, a "salvage pathway" has been identified that can recycle farnesol (FOH) back into FPP. nih.govpnas.org This pathway involves the sequential phosphorylation of farnesol, first to farnesyl monophosphate (FP) and then to farnesyl pyrophosphate (FPP). nih.govpnas.org This salvage mechanism allows cells to utilize farnesol from either internal sources (like the degradation of prenylated proteins) or external dietary sources, providing an alternative to the full de novo synthesis from acetyl-CoA. nih.govresearchgate.net
Farnesol Kinase and Farnesyl Phosphate Kinase Activity
The biosynthesis of farnesyl pyrophosphate (FPP) from farnesol is a two-step phosphorylation process catalyzed by two distinct enzymes: farnesol kinase and this compound kinase. This sequential phosphorylation serves as a salvage pathway, allowing the re-entry of free farnesol into the isoprenoid biosynthetic pathway. mdpi.com Research across different organisms, including mammals and plants, has elucidated the specific characteristics and differential regulation of these two kinase activities.
Evidence for Two Distinct Kinases
In Arabidopsis thaliana, membranes possess both farnesol kinase and this compound kinase activities. oup.comtandfonline.com Experiments have shown that while farnesol kinase can utilize CTP, ATP, GTP, and UTP as phosphoryl donors, this compound kinase activity is specific to CTP. oup.comtandfonline.com This distinction strongly suggests that two different enzymes are responsible for the sequential phosphorylation. oup.com Similarly, studies using rat liver microsomes demonstrated that farnesol could be phosphorylated by ATP, but the subsequent phosphorylation of this compound to farnesyl pyrophosphate was dependent on CTP. nih.govebi.ac.uk
Farnesol Kinase
Farnesol kinase catalyzes the first committed step in the farnesol salvage pathway: the conversion of farnesol to this compound.
In Mammals: In rat liver, farnesol kinase activity is found in the 10,000 g supernatant and is localized to the rough and smooth I microsomes. nih.govebi.ac.uk It is not present in other organelles such as mitochondria, peroxisomes, or the Golgi apparatus. nih.govebi.ac.uk Further investigation revealed that the enzyme is associated with the inner, luminal surface of the microsomal vesicles. nih.govebi.ac.uk The enzyme exhibits a K_m value for farnesol of 2.3 µM. nih.govebi.ac.uk While ATP is a competent phosphoryl donor, CTP and GTP can also be utilized. pnas.org
In Plants: In Arabidopsis thaliana, the gene encoding farnesol kinase has been identified as FOLK (At5g58560). nih.govnih.gov Heterologous expression of FOLK in yeast confirmed its function, with farnesol being the preferred substrate over other isoprenols like geraniol (B1671447) and geranylgeraniol. nih.govuniprot.org The FOLK protein shows no kinase activity towards this compound, further supporting its role as the first, but not the second, kinase in the pathway. uniprot.org Loss-of-function mutations in the FOLK gene result in the abolishment of farnesol kinase activity. nih.gov This enzyme is involved in negatively regulating abscisic acid (ABA) signaling and plays a role in flower development under abiotic stress. nih.govnih.gov
Table 1: Properties of Farnesol Kinase
| Property | Finding in Rat Liver Microsomes | Finding in Arabidopsis thaliana (FOLK) |
|---|---|---|
| Reaction | Farnesol + NTP → this compound + NDP | Farnesol + NTP → this compound + NDP |
| Gene | Not Identified | FOLK (At5g58560) |
| Subcellular Location | Inner, luminal surface of microsomes nih.govebi.ac.uk | Membranes nih.gov |
| Substrate Preference | Farnesol nih.gov | Farnesol > Geraniol > Geranylgeraniol uniprot.org |
| Nucleotide Donors | ATP, CTP, GTP pnas.org | CTP, ATP, GTP, UTP oup.comuniprot.org |
| Kinetic Properties | K_m = 2.3 µM for farnesol nih.govebi.ac.uk | Not reported |
This compound Kinase
This compound kinase carries out the second phosphorylation, converting this compound into the metabolically versatile farnesyl pyrophosphate.
In Mammals: Research on rat liver microsomes identified a distinct this compound kinase activity. nih.govebi.ac.uk This enzyme is highly specific for CTP as the phosphoryl donor and cannot utilize ATP, GTP, or UTP. nih.govebi.ac.uk Unlike farnesol kinase, this activity is thought to occur on the outer, cytoplasmic surface of the microsomal vesicles. nih.govebi.ac.uk The activity of this kinase is enhanced by low concentrations of detergents. ebi.ac.uk
In Plants: In plant membranes from tobacco and Arabidopsis, an analogous CTP-specific kinase activity has been observed that converts this compound to farnesyl pyrophosphate. mdpi.compnas.orgoup.com In vitro assays with tobacco cell membranes demonstrated that when [³H]this compound was supplied as a substrate, [³H]farnesyl pyrophosphate was only formed in the presence of CTP. pnas.org Despite the clear biochemical evidence for its activity, the gene encoding this compound kinase in plants has not yet been identified. oup.com
Table 2: Properties of this compound Kinase
| Property | Finding in Rat Liver Microsomes | Finding in Plants (Arabidopsis, Tobacco) |
|---|---|---|
| Reaction | This compound + CTP → Farnesyl Pyrophosphate + CDP | This compound + CTP → Farnesyl Pyrophosphate + CDP |
| Gene | Not Identified | Not Identified |
| Subcellular Location | Outer, cytoplasmic surface of microsomes nih.govebi.ac.uk | Membranes pnas.orgoup.com |
| Substrate | This compound nih.gov | This compound pnas.org |
| Nucleotide Donor | CTP (strict specificity) nih.govebi.ac.uk | CTP (strict specificity) pnas.orgoup.com |
| Kinetic Properties | Not reported | Not reported |
Farnesyl Pyrophosphate As a Central Branch Point Metabolite
Downstream Metabolites Derived from Farnesyl Pyrophosphate
Farnesyl pyrophosphate is the direct precursor for a diverse group of vital biomolecules. researchgate.netnih.gov Its central position allows for the synthesis of sterols, ubiquinones, dolichols, heme A, and sesquiterpenoids, each with distinct and crucial functions within the cell. frontiersin.orgmdpi.comhmdb.capatsnap.com The allocation of FPP to these different pathways is a key regulatory node in cellular metabolism. wikipedia.org
One of the primary fates of farnesyl pyrophosphate is its commitment to the biosynthesis of sterols, such as cholesterol. wikipedia.orgpatsnap.comresearchgate.net The first dedicated step in this pathway is the head-to-head condensation of two molecules of FPP to form squalene (B77637). wikipedia.orgpatsnap.commpg.de This reaction is catalyzed by the enzyme squalene synthase (also known as farnesyl-diphosphate farnesyltransferase), which is located in the membrane of the endoplasmic reticulum. wikipedia.orgresearchgate.net
The conversion of FPP to squalene is a critical regulatory point, as it directs the flow of isoprenoid intermediates towards sterol production and away from the synthesis of other non-sterol compounds. wikipedia.orgresearchgate.net Squalene then undergoes a series of complex enzymatic reactions to ultimately yield cholesterol, a fundamental component of mammalian cell membranes and a precursor for steroid hormones and bile acids. frontiersin.orgwikipedia.org The synthesis of cholesterol is a multi-step process, with squalene synthase catalyzing the first irreversible step unique to sterol formation. wikipedia.orgmpg.de
Table 1: Key Molecules in Sterol Biosynthesis from Farnesyl Pyrophosphate
| Molecule | Description | Key Enzyme |
|---|---|---|
| Farnesyl Pyrophosphate (FPP) | C15 isoprenoid precursor. | Farnesyl Pyrophosphate Synthase |
| Squalene | C30 isoprenoid, the first committed precursor for sterols. wikipedia.orgmpg.de | Squalene Synthase |
| Cholesterol | An essential structural component of animal cell membranes and precursor to steroid hormones. frontiersin.orgwikipedia.org | A series of downstream enzymes |
Farnesyl pyrophosphate also serves as a precursor for the synthesis of the isoprenoid side chain of ubiquinone, also known as coenzyme Q. frontiersin.orgwikipedia.orghmdb.capatsnap.com Ubiquinone is a vital component of the electron transport chain in mitochondria, where it functions as a lipid-soluble electron carrier. bibliotekanauki.plresearchgate.net
The biosynthesis of ubiquinone involves the attachment of a polyprenyl tail, derived from FPP, to a benzoquinone ring. bibliotekanauki.plmdpi.com The length of this isoprenoid side chain varies among different organisms. bibliotekanauki.pl The enzyme para-hydroxybenzoate (PHB) polyprenyltransferase catalyzes the condensation of the polyprenyl diphosphate (B83284), which is synthesized from FPP, with 4-hydroxybenzoate. bibliotekanauki.plmdpi.com This is a crucial step in the multi-step pathway that leads to the final ubiquinone molecule. bibliotekanauki.pl
Table 2: Farnesyl Pyrophosphate in Ubiquinone Synthesis
| Precursor | Intermediate | Final Product | Key Function |
|---|
Farnesyl pyrophosphate is the starting point for the synthesis of dolichols, which are long-chain polyisoprenoid alcohols. frontiersin.orgwikipedia.orghmdb.capatsnap.com The biosynthesis of dolichols begins with the enzymatic addition of multiple isopentenyl pyrophosphate (IPP) units to FPP, a reaction catalyzed by cis-prenyltransferases. nih.govoup.com This elongation process occurs on the cytoplasmic face of the endoplasmic reticulum. nih.govoup.com
Phosphorylated dolichols, known as dolichol phosphates, play an essential role as lipid carriers in the process of N-linked glycoprotein (B1211001) biosynthesis. nih.govresearchgate.net They serve as the foundation upon which an oligosaccharide precursor is assembled before it is transferred to specific asparagine residues on newly synthesized proteins in the endoplasmic reticulum. nih.govresearchgate.net This glycosylation process is critical for the proper folding, stability, and function of many proteins. researchgate.net
Table 3: Role of Farnesyl Pyrophosphate in Dolichol and Glycoprotein Synthesis
| Starting Molecule | Key Intermediate | Function of Intermediate |
|---|
Farnesyl pyrophosphate is a necessary component in the biosynthesis of Heme A. mdpi.comhmdb.capatsnap.com Heme A is a modified form of heme that functions as a prosthetic group in cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain. nih.gov
The synthesis of Heme A involves the covalent attachment of a farnesyl group from FPP to the porphyrin ring of heme B. This reaction is catalyzed by heme O synthase, which produces heme O as an intermediate. nih.gov Heme O is then further converted to Heme A. The farnesyl tail of Heme A is crucial for its function within the hydrophobic environment of the mitochondrial inner membrane. nih.gov
Table 4: Farnesyl Pyrophosphate in Heme A Biosynthesis
| Precursor 1 | Precursor 2 | Intermediate | Final Product | Key Enzyme |
|---|
In plants and some microorganisms, farnesyl pyrophosphate is the universal precursor for the vast and diverse class of C15 isoprenoids known as sesquiterpenoids. hmdb.capatsnap.comresearchgate.netresearchgate.net The synthesis of sesquiterpenoids is initiated by enzymes called sesquiterpene synthases. researchgate.netresearchgate.net
These enzymes catalyze the ionization of the pyrophosphate group from FPP, generating a farnesyl cation. researchgate.netresearchgate.net This highly reactive intermediate can then undergo a series of complex cyclizations, rearrangements, and other chemical transformations to produce the wide array of linear, cyclic, and polycyclic sesquiterpene structures found in nature. researchgate.netresearchgate.net Many sesquiterpenoids have important biological roles, acting as defensive compounds, signaling molecules, or contributing to the fragrance and flavor of plants. researchgate.net
Table 5: Sesquiterpenoid Production from Farnesyl Pyrophosphate
| Precursor | Key Intermediate | Enzyme Class | Product Class |
|---|
Link to Geranylgeranyl Pyrophosphate (GGPP) Biosynthesis
Farnesyl pyrophosphate is not only a precursor for C15 compounds but also serves as the direct substrate for the synthesis of geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid. frontiersin.orgwikipedia.orghmdb.cawikipedia.org This reaction is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), which adds one molecule of isopentenyl pyrophosphate (IPP) to FPP. frontiersin.orgplos.org
GGPP is itself a critical branch point metabolite, serving as the precursor for diterpenes (like gibberellins), tetraterpenes (like carotenoids), and the side chains of chlorophylls (B1240455) and tocopherols. wikipedia.org Furthermore, both FPP and GGPP are utilized in the post-translational modification of proteins through a process called prenylation. frontiersin.orgtandfonline.com Farnesyltransferase and geranylgeranyltransferases attach FPP and GGPP, respectively, to specific cysteine residues at the C-terminus of target proteins, such as small GTPases, which is crucial for their membrane localization and function. frontiersin.orgpnas.org
Table 6: Compounds Mentioned in the Article
| Compound Name |
|---|
| Farnesyl pyrophosphate |
| Squalene |
| Cholesterol |
| Ubiquinone |
| Dolichol |
| Heme A |
| Sesquiterpenoid |
| Geranylgeranyl pyrophosphate |
| Isopentenyl pyrophosphate |
| Dimethylallyl pyrophosphate |
| Squalene synthase |
| Heme O |
| Heme B |
| para-hydroxybenzoate |
| Polyprenyl pyrophosphate |
| Geranyl pyrophosphate |
| Gibberellins |
| Carotenoids |
| Chlorophylls |
| Tocopherols |
| Farnesyltransferase |
| Geranylgeranyltransferases |
| Cytochrome c oxidase |
| Farnesyl-diphosphate farnesyltransferase |
| cis-prenyltransferases |
| Heme O synthase |
| Sesquiterpene synthases |
| Geranylgeranyl pyrophosphate synthase |
| Farnesyl pyrophosphate synthase |
| para-hydroxybenzoate polyprenyltransferase |
| Steroid hormones |
| Bile acids |
| Farnesol (B120207) |
| Farnesyl cation |
| Porphyrin |
| Benzoquinone |
| Polyisoprenoid alcohols |
| Oligosaccharide |
| Asparagine |
| Cysteine |
Role of Farnesyl Pyrophosphate in Protein Post Translational Modification
Protein Farnesylation Mechanism
The enzymatic process of protein farnesylation is a multi-step pathway that ensures the specific and efficient modification of target proteins. nih.gov This modification is catalyzed by the enzyme protein farnesyltransferase (FTase) and is essential for mediating protein-protein and protein-membrane interactions. wikipedia.org
Farnesyltransferase (FTase) Activity and Specificity
Protein farnesyltransferase (FTase) is a heterodimeric enzyme composed of an α-subunit and a β-subunit. frontiersin.orgcreative-proteomics.com While the α-subunit is common to both FTase and geranylgeranyltransferase type I (GGTase-I), the β-subunit is distinct and confers substrate specificity. wikipedia.orgmdpi.com FTase catalyzes the transfer of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue located within a C-terminal tetrapeptide sequence known as the CaaX box. ontosight.aipnas.org The reaction proceeds via an SN2-type attack by the cysteine's sulfhydryl group on the farnesyl diphosphate (B83284), a process coordinated by a zinc ion in the active site. wikipedia.org Although FTase primarily utilizes FPP, it can bind geranylgeranyl pyrophosphate (GGPP) with high affinity, but it is generally unable to transfer the larger geranylgeranyl group to its protein substrates, making GGPP an inhibitor of FTase. researchgate.net The enzyme's activity is dependent on Mg2+ ions. annualreviews.orgmdpi.com
CAAX Motif Recognition and Diversity
FTase recognizes and binds to a specific four-amino acid sequence at the C-terminus of its target proteins, known as the CaaX motif. ontosight.ai In this motif, 'C' represents the cysteine residue that becomes farnesylated, 'a' represents an aliphatic amino acid, and 'X' is the terminal amino acid that plays a key role in determining which prenyltransferase acts on the protein. wikipedia.orgmolbiolcell.org For FTase recognition, the 'X' residue is typically methionine, serine, glutamine, alanine, or cysteine. wikipedia.orgpnas.orgresearchgate.net The a2 (B175372) and X positions are buried within the active site of FTase and are the primary determinants of peptide selectivity. researchgate.net While the CaaX box is the canonical recognition sequence, recent studies have revealed that FTase can also recognize and farnesylate proteins with non-canonical sequences, including pentapeptides. researchgate.netplos.org
Structural and Functional Consequences of Protein Farnesylation
The addition of the hydrophobic farnesyl group significantly increases the hydrophobicity of the modified protein. nih.gov This modification facilitates the protein's association with cellular membranes, such as the plasma membrane and the endoplasmic reticulum, which is often a prerequisite for its biological function. wikipedia.orgpnas.orgmolbiolcell.org Farnesylation is crucial for mediating protein-protein interactions and for the proper subcellular localization of many signaling proteins. annualreviews.orgwikipedia.org Following farnesylation, proteins with a CaaX motif typically undergo further processing, including the endoproteolytic cleavage of the "-AAX" residues and subsequent carboxyl methylation of the newly exposed farnesylated cysteine. molbiolcell.orgnih.gov However, farnesylation alone is not always sufficient for stable membrane association; a second signal, such as a polybasic domain or palmitoylation, is often required. acs.org
Classes of Farnesylated Proteins
A diverse range of proteins undergo farnesylation, playing critical roles in various cellular processes. The identification of these proteins has been crucial for understanding the widespread impact of this post-translational modification. pnas.org
Small GTP-Binding Proteins (e.g., Ras superfamily)
The Ras superfamily of small GTP-binding proteins (GTPases) are prominent examples of farnesylated proteins. pnas.orgresearchgate.net These proteins function as molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. annualreviews.orgnih.gov Farnesylation is essential for anchoring Ras proteins to the plasma membrane, enabling them to interact with downstream effectors and transmit signals. pnas.orgnih.gov The Ras family includes proteins such as H-Ras, N-Ras, and K-Ras, which are well-established substrates for FTase. pnas.orgjenabioscience.com The critical role of Ras farnesylation in oncogenesis has made FTase a significant target for the development of anti-cancer therapies. nih.govpnas.org Other farnesylated members of the Ras superfamily include Rheb and Rap2. pnas.org
Nuclear Lamins
Nuclear lamins, the primary components of the nuclear lamina that provides structural support to the nucleus, are another major class of farnesylated proteins. annualreviews.orgplos.org Specifically, lamin B1, lamin B2, and the precursor to lamin A (prelamin A) all contain a C-terminal CaaX motif that directs their farnesylation. biologists.compnas.org This modification is important for their assembly into the nuclear lamina. tandfonline.com Unlike mature lamin A, from which the farnesyl group is ultimately cleaved, lamin B1 and lamin B2 remain permanently farnesylated. tandfonline.com The permanent farnesylation of a mutant form of prelamin A is the underlying cause of the premature aging disorder Hutchinson-Gilford progeria syndrome (HGPS). plos.orgpnas.org
Other Farnesylated Cellular Components
While the Ras family of proteins are the most frequently cited examples, farnesylation is a post-translational modification that targets a diverse array of cellular proteins crucial for various biological functions. pnas.orgpnas.org This modification is not limited to a single class of proteins but extends to components involved in nuclear structure, protein folding, and cell cycle control. pnas.orgpnas.org
Nuclear lamins, specifically B-type lamins (Lamin B1 and Lamin B2), are well-characterized farnesylated proteins. pnas.orgmolbiolcell.org These intermediate filament proteins form the nuclear lamina, a meshwork structure underlying the inner nuclear membrane that is critical for maintaining nuclear shape and organizing chromatin. molbiolcell.org Farnesylation is essential for targeting lamins to the nuclear envelope. pnas.orgmolbiolcell.org Another farnesylated nuclear protein is Kugelkern, found in Drosophila, which also plays a role in defining nuclear morphology. molbiolcell.org
Other notable farnesylated proteins include centromere proteins CENP-E and CENP-F, which are involved in chromosome alignment and segregation during mitosis. pnas.orgnih.gov The DnaJ family of molecular chaperones, which work in concert with Hsp70, also includes members that require farnesylation for their proper membrane association and function. pnas.orgmdpi.com In plants, a variety of proteins are farnesylated, including some involved in hormone signaling and stress responses, demonstrating the broad conservation and functional diversification of this modification across eukaryotes. mdpi.comresearchgate.net
| Farnesylated Component | Primary Function | Cellular Location |
|---|---|---|
| Nuclear Lamins (B-type) | Maintain nuclear structure and organization | Nuclear Envelope |
| CENP-E and CENP-F | Chromosome alignment and segregation during mitosis | Centromeres, Kinetochores |
| DnaJ/Hsp40 proteins | Co-chaperones in protein folding and transport | Membranes (e.g., ER) |
| Kugelkern (Drosophila) | Affects nuclear morphology | Nuclear Envelope |
| γ-subunits of heterotrimeric G-proteins | Signal transduction | Plasma Membrane |
Functional Significance of Protein Farnesylation for Cellular Processes
Protein farnesylation is a critical post-translational modification that imparts significant functional capabilities to its target proteins, primarily by altering their subcellular localization and facilitating their interaction with other molecules. researchgate.netacs.org The attachment of the 15-carbon farnesyl lipid group dramatically increases the hydrophobicity of the modified protein. mdpi.comcreative-proteomics.com This biochemical change is fundamental to many cellular events, serving as a key regulatory mechanism for processes ranging from signal transduction to cytoskeletal organization and innate immunity. acs.orgoup.comnih.gov The functional consequences of farnesylation are essential for the correct operation of numerous signaling pathways and for maintaining cellular homeostasis. acs.orgfrontiersin.orgmedchemexpress.com
Membrane Association and Subcellular Localization
One of the principal functions of protein farnesylation is to promote the association of proteins with cellular membranes. researchgate.netacs.orgwikipedia.org The hydrophobic farnesyl group acts as a lipid anchor, facilitating the tethering of otherwise soluble cytosolic proteins to the lipid bilayers of membranes, such as the plasma membrane and the endoplasmic reticulum. mdpi.comcreative-proteomics.commdpi.com This membrane targeting is a prerequisite for the function of many signaling proteins, including the Ras superfamily. pnas.orgontosight.aimedchemexpress.com For Ras proteins to transmit signals from extracellular stimuli, they must be localized to the inner surface of the plasma membrane, a localization that is critically dependent on farnesylation. mdpi.comontosight.ai
The process often involves subsequent modifications following farnesylation, such as proteolytic cleavage and carboxymethylation, which further enhance the protein's affinity for the membrane. mdpi.com The importance of this localization is highlighted by the observation that preventing farnesylation leads to the mislocalization of these proteins in the cytosol, rendering them non-functional. pnas.org For instance, non-farnesylated lamin B mutants accumulate in the nucleoplasm instead of integrating into the nuclear rim, leading to defects in nuclear structure. pnas.org Similarly, in the plant Arabidopsis, the membrane association of proteins like AGG1 and AGG2 is disrupted when farnesylation is inhibited. mdpi.com Therefore, farnesylation is a key determinant of the subcellular address of many proteins, ensuring they are in the right place at the right time to perform their functions. tandfonline.comnih.gov
Protein-Protein Interactions
Beyond membrane anchoring, farnesylation plays a crucial role in mediating specific protein-protein interactions. nih.govacs.org The attached farnesyl group can either induce a conformational change in the modified protein that exposes a binding site or can itself be part of a recognition motif for a binding partner. rupress.org This function is integral to the assembly of functional protein complexes and the propagation of cellular signals. medchemexpress.com
A classic example is the interaction between the farnesylated Ras protein and its downstream effector, Raf kinase. rupress.org While non-farnesylated Ras can still physically associate with Raf, the interaction is weak and fails to activate Raf effectively, indicating that the farnesyl moiety is critical for a productive signaling interaction. rupress.org Research suggests that farnesylation can induce a conformational change in Ras, creating a proper binding site for its effectors. rupress.org More recent studies have identified specialized prenyl-binding domains on effector proteins that specifically recognize the lipid-modified C-terminus of proteins like Ras. wikipedia.org Another example is the mitotic checkpoint protein hSpindly, whose farnesylation is a prerequisite for its interaction with the RZZ complex at the kinetochore, a critical step for proper chromosome segregation. rupress.org These findings underscore that farnesylation is not merely a passive membrane anchor but an active participant in orchestrating the dynamic protein-protein interactions that govern cellular function. medchemexpress.com
Signal Transduction Pathways
By controlling protein localization and interactions, farnesylation is a pivotal regulatory mechanism in a multitude of signal transduction pathways. researchgate.netacs.orgfrontiersin.orgmedchemexpress.com Its role is perhaps most extensively studied in the context of the Ras signaling cascade, which is central to regulating cell proliferation, differentiation, and survival. ontosight.aimedchemexpress.com Oncogenic mutations in Ras are common in human cancers, and the function of these oncogenic proteins is dependent on their farnesylation, which enables their membrane localization and subsequent activation of downstream pathways like the Raf-MEK-ERK kinase cascade. pnas.orgmedchemexpress.commedchemexpress.com
The influence of farnesylation extends to numerous other signaling networks. In plants, farnesyltransferase activity is essential for innate immunity and defense signaling against pathogens. oup.com It is also involved in abscisic acid (ABA) signaling, a key pathway for regulating stress responses. researchgate.netoup.com In fungi, farnesylation of Ras proteins is required for the cAMP signaling pathway, which controls morphogenesis and pathogenicity. nih.gov Furthermore, heterotrimeric G-protein signaling, another ubiquitous signaling system, relies on the prenylation of its γ-subunit for proper membrane association and interaction with G-protein coupled receptors. wikipedia.org The widespread requirement for farnesylation across these diverse and fundamental signaling pathways highlights its importance as a key molecular switch in cellular communication. acs.orgfrontiersin.orgmedchemexpress.com
Farnesyl Pyrophosphate As a Signaling Molecule
Interaction with Nuclear Hormone Receptors
FPP can function as a transcriptional activator for a subset of nuclear hormone receptors, which are critical regulators of growth, development, and metabolism. oup.comnih.gov This interaction represents a significant, non-canonical signaling pathway for this isoprenoid intermediate.
FPP has been shown to act as an agonist for the Glucocorticoid Receptor (GR). nih.govnih.gov The elevation of endogenous FPP levels or the addition of FPP to cell cultures results in the activation and nuclear translocation of the GR. nih.govnih.gov This activation is demonstrated by the ligand-induced phosphorylation of the receptor at specific sites, such as Serine 211. nih.gov This finding is significant as it establishes a direct link between a key metabolite of the mevalonate (B85504) pathway and the activation of a major steroid hormone receptor.
Upon binding to nuclear receptors like the GR, FPP can modulate the transcriptional activity of target genes. oup.comnih.gov The FPP-GR complex can repress the expression of certain genes, such as keratin (B1170402) 6, which is involved in cellular migration and wound healing. nih.gov In silico docking studies have shown that FPP preferentially docks with the agonist conformation of the nuclear receptors it activates. oup.comnih.gov This suggests a conserved structural feature within these receptors that allows for FPP binding. oup.comnih.gov FPP enhances the binding of coactivators to these receptors both in vitro and in vivo, leading to the activation of gene expression. oup.comnih.gov
| Nuclear Receptor | Effect of FPP Binding | Consequence of Activation |
| Glucocorticoid Receptor (GR) | Acts as an agonist, causing receptor activation and nuclear translocation. nih.govnih.gov | Inhibition of keratinocyte migration and wound healing. nih.govnih.gov |
| Thyroid Hormone Receptor (TR) | Functions as an agonist. oup.comnih.gov | Transcriptional activation. oup.com |
| Other Steroid Hormone Receptors | Activates a subset of classical steroid hormone receptors. oup.comnih.gov | Enhanced receptor-coactivator binding and transcriptional activation. oup.comnih.gov |
Modulation of Cellular Responses
Through its interactions with various signaling molecules, FPP can modulate a range of cellular responses, from migration and proliferation to stress-induced signaling pathways.
Research has demonstrated that FPP plays a role in inhibiting epithelialization and wound healing by acting as a GR agonist. nih.govnih.gov Both FPP and substances that increase its endogenous levels have been shown to inhibit keratinocyte migration. nih.gov
Furthermore, the enzyme that synthesizes FPP, farnesyl pyrophosphate synthase (FPPS), has been implicated in modulating cellular responses to growth factors. Overexpression of FPPS can inhibit fibroblast growth factor-2 (FGF-2)-induced cell proliferation and extends the activation of the Ras/ERK cascade. portlandpress.com Additionally, FPPS is involved in angiotensin II-induced fibrotic responses in vascular smooth muscle cells, with its inhibition attenuating cell proliferation and the activity of pathways like RhoA/ROCK and MAPK. spandidos-publications.com
Influence on Cellular Migration
Farnesyl pyrophosphate exhibits distinct and context-dependent effects on the migration of different cell types, notably inhibiting epithelialization while promoting the migration of immune cells like dendritic cells.
Epithelialization:
Research has identified a novel mechanism by which FPP inhibits wound healing and epithelialization. nih.govnih.gov By acting as an agonist for the glucocorticoid receptor (GR), FPP can trigger the activation and nuclear translocation of this receptor, which is a known inhibitor of the wound healing process. nih.govnih.gov The elevation of endogenous FPP levels or the addition of external FPP has been shown to inhibit the migration of keratinocytes, the primary cells involved in forming the skin's barrier. nih.gov This inhibitory effect on keratinocyte migration and epithelialization is partly achieved through the repression of the keratin 6 gene. nih.govnih.gov These actions appear to be independent of FPP's role in protein farnesylation. nih.gov
Dendritic Cell Migration:
In contrast to its inhibitory role in epithelial cells, FPP potentiates the migration of dendritic cells (DCs), particularly in the context of autoimmunity. researchgate.net In migratory DCs derived from mouse models of systemic lupus erythematosus (SLE), FPP accumulates and enhances their migration to draining lymph nodes. researchgate.net This process is facilitated by FPP's ability to remodel mitochondrial structure and metabolism. researchgate.net Mechanistically, FPP-dependent geranylgeranylation of the protein RhoA promotes mitochondrial fusion and oxidative respiration, which in turn helps resolve endoplasmic reticulum stress in these migratory dendritic cells, ultimately promoting their survival and migration. researchgate.net This enhanced migration can lead to sustained germinal center responses and pathological immune reactions. researchgate.net
Effects on Inflammation and Oxidative Stress Responses
FPP plays a significant role in modulating the cellular environment in response to inflammation and oxidative stress. nih.gov
Elevated intracellular levels of FPP have demonstrated immunosuppressive properties. nih.govnih.gov This is evidenced by the downregulation of STAT-1, a key transcription factor in interferon signaling, and the significant suppression of its nuclear translocation induced by interferon-gamma (IFNγ). nih.gov
In response to oxidative stress, increased FPP levels trigger a protective mechanism. nih.gov It results in the induction of the cytoprotective transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its downstream target genes. nih.govnih.gov The Nrf2 pathway is a primary cellular defense against oxidative damage. nih.govnih.gov
Regulation of Gene Expression and Alternative Splicing Profiles by Farnesyl Diphosphate (B83284) Synthase
Farnesyl diphosphate synthase (FDPS), the enzyme responsible for synthesizing FPP, has functions that extend beyond its catalytic role in the mevalonate pathway. nih.govproquest.com Emerging research has identified FDPS as an RNA-binding protein (RBP) involved in transcriptional and post-transcriptional regulation. nih.govnih.gov
Overexpression of FDPS has been shown to alter the transcriptome in human cells. nih.gov In HeLa cells, FDPS upregulates the expression levels of genes enriched in pathways related to cell proliferation and the organization of the extracellular matrix. nih.govproquest.com
Furthermore, FDPS modulates the alternative splicing (AS) patterns of various genes. nih.gov Alternative splicing is a process that allows a single gene to code for multiple proteins. FDPS has been found to influence the splicing of genes involved in the cell cycle and DNA repair, which are processes related to cell proliferation. nih.govproquest.com This suggests that FDPS, acting as an RBP, plays a significant role in modulating mRNA expression at both transcriptional and post-transcriptional levels. proquest.com
Farnesyl Pyrophosphate in Pathophysiological Contexts Mechanistic Focus
Role in Cancer Biology (Non-Clinical Focus)
The involvement of farnesyl pyrophosphate in cancer biology is multifaceted, primarily revolving around its role as a substrate for protein farnesylation, a post-translational modification that is crucial for the function of many proteins involved in cell growth, differentiation, and survival.
Impact on Cell Proliferation and Apoptosis
Farnesyl pyrophosphate plays a pivotal role in driving cell proliferation and inhibiting apoptosis, two key hallmarks of cancer. The enzyme farnesyl diphosphate (B83284) synthase (FDPS), which produces FPP, has been found to be overexpressed in various cancer types, including colorectal and prostate cancer. nih.govnih.gov Elevated FDPS activity leads to increased FPP levels, which in turn promotes the farnesylation of proteins essential for cell cycle progression. nih.gov For instance, the farnesylation of Ras proteins is a prerequisite for their localization to the plasma membrane and subsequent activation of downstream pro-proliferative signaling cascades. nih.gov
Conversely, the inhibition of FPP synthesis has been shown to suppress cancer cell growth and induce apoptosis. Studies have demonstrated that inhibiting FDPS can block the proliferation of cancer cells and trigger programmed cell death. nih.gov This pro-apoptotic effect is linked to the disruption of farnesylation of key survival proteins. The inhibition of FPP synthesis leads to the accumulation of unfarnesylated proteins, which can trigger cellular stress and activate apoptotic pathways.
Influence on Oncogenic Signaling Pathways
Farnesyl pyrophosphate is a critical modulator of several oncogenic signaling pathways, most notably the Ras and Rho GTPase pathways. Ras proteins, which are frequently mutated in human cancers, require farnesylation for their function. nih.gov This modification allows Ras to anchor to the cell membrane, where it can be activated and subsequently trigger downstream effector pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are central to cell growth and survival. researchgate.netmdpi.comfrontiersin.org
The PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation and survival, is significantly influenced by FPP-mediated farnesylation. nih.govfrontiersin.orgaacrjournals.org Activated Ras, facilitated by farnesylation, can stimulate PI3K, leading to the activation of AKT and mTOR, which in turn promote protein synthesis and cell growth while inhibiting apoptosis. mdpi.comfrontiersin.orgaacrjournals.org Similarly, the Rho family of small GTPases, which are involved in cytoskeletal organization, cell motility, and proliferation, are also dependent on prenylation (either farnesylation or geranylgeranylation) for their activity. researchgate.net Dysregulation of Rho signaling, fueled by FPP availability, can contribute to cancer progression and metastasis.
| Pathway | Key Farnesylated Proteins | Downstream Effects in Cancer |
| Ras Signaling | H-Ras, K-Ras, N-Ras | Increased cell proliferation, survival, and invasion |
| Rho Signaling | RhoA, Rac1, Cdc42 | Altered cytoskeletal dynamics, enhanced cell motility, and metastasis |
| PI3K/AKT/mTOR | Ras (upstream activator) | Promotion of cell growth, proliferation, and survival; inhibition of apoptosis |
Implications in Neurodegenerative Processes
Recent research has uncovered a significant role for farnesyl pyrophosphate and protein farnesylation in the pathogenesis of neurodegenerative diseases, shifting the paradigm from a purely cholesterol-centric view of the mevalonate (B85504) pathway's importance in the brain.
Aberrant Protein Farnesylation in Neuropathology
Dysregulation of protein farnesylation has been implicated in the pathology of both Alzheimer's and Parkinson's disease. In the context of Alzheimer's disease, there is evidence of upregulated farnesyltransferase activity in affected brains. nih.gov This leads to increased farnesylation of proteins such as Ras, which can hyperactivate downstream signaling pathways like mTORC1, contributing to the pathogenic cascade of the disease. nih.gov
In Parkinson's disease, protein farnesylation appears to have a more complex role. Farnesylation of a protein called PARIS (parkin-interacting substrate) has been shown to be neuroprotective. nih.govscienceofparkinsons.com Farnesol (B120207), a precursor to FPP, promotes the farnesylation of PARIS, which prevents it from repressing the activity of PGC-1α, a key regulator of mitochondrial biogenesis and antioxidant responses. nih.govscienceofparkinsons.com Interestingly, reduced farnesylation of PARIS has been observed in the substantia nigra of Parkinson's disease patients. nih.gov Conversely, the farnesylation of another protein, UCH-L1, has been shown to promote alpha-synuclein (B15492655) neurotoxicity, a hallmark of Parkinson's disease. nih.govpnas.org Inhibition of UCH-L1 farnesylation has been proposed as a potential therapeutic strategy. nih.govpnas.org
Farnesyl Pyrophosphate Accumulation and Neuronal Loss
The accumulation of farnesyl pyrophosphate can be directly toxic to neurons. Under conditions of cellular stress, such as ischemic injury in stroke, FPP can accumulate in the brain. plos.org This accumulation acts as a danger signal, triggering acute neuronal death. plos.org The mechanism of this FPP-induced neuronal loss involves the activation of the TRPM2 cation channel, leading to a massive influx of calcium and subsequent cell death. plos.orgnih.gov This suggests that the FPP/TRPM2 signaling axis plays an important role in brain ischemia and potentially other neurodegenerative conditions where cellular stress and metabolic dysregulation occur. plos.orgnih.gov
Involvement in Other Metabolic and Inflammatory Disorders
The influence of farnesyl pyrophosphate extends beyond cancer and neurodegeneration to a range of metabolic and inflammatory disorders.
FPP has been identified as an endogenous agonist of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipocyte differentiation and lipid metabolism. nih.gov By activating PPARγ, FPP can promote the expression of genes involved in adipogenesis and enhance lipid accumulation in adipocytes. nih.gov Furthermore, there is a connection between FPP and insulin (B600854) signaling. Insulin has been shown to stimulate the activity of farnesyltransferase through the Ras-mitogen-activated protein kinase pathway, suggesting a role for FPP-mediated protein farnesylation in insulin's cellular effects. oup.comoup.com
In the realm of inflammatory diseases, FPP has been implicated in the pathogenesis of Behçet's disease, a multisystemic vasculitis. bmj.com In this condition, FPP levels are elevated and contribute to neutrophil hyperactivation, a key feature of the disease's inflammatory response. bmj.com The mechanism involves FPP inducing the production of pro-inflammatory cytokines and neutrophil extracellular traps (NETs) via the TRPM2 calcium channel. bmj.com There is also emerging evidence suggesting a role for FPP in cardiovascular inflammation and atherosclerosis. researchgate.netnih.gov The intermediates of the mevalonate pathway, including FPP, are thought to contribute to the inflammatory processes within atherosclerotic plaques. researchgate.net
| Disorder Type | Mechanistic Role of Farnesyl Pyrophosphate |
| Metabolic Disorders | Acts as a PPARγ agonist, promoting adipocyte differentiation and lipid accumulation. Involved in insulin signaling pathways. |
| Inflammatory Disorders | Induces neutrophil hyperactivation in Behçet's disease via TRPM2. Contributes to inflammatory processes in atherosclerosis. |
Mevalonate Kinase Deficiency
Mevalonate Kinase Deficiency (MKD) is a rare, autosomal recessive autoinflammatory disorder caused by mutations in the MVK gene, which codes for the mevalonate kinase enzyme. frontiersin.orgmdpi.com This enzymatic deficiency disrupts the mevalonate pathway, leading to an accumulation of mevalonic acid and a deficit in downstream isoprenoids. nih.gov FPP is a central intermediate in this pathway, and its downstream products are essential for various cellular processes. nih.gov
The inflammatory symptoms characteristic of MKD are increasingly linked to a shortage of the non-sterol isoprenoid geranylgeranyl pyrophosphate (GGPP), a direct metabolic product derived from FPP. frontiersin.orgnih.gov The deficiency in GGPP impairs a critical post-translational modification process known as protein prenylation. nih.gov Specifically, the reduced geranylgeranylation of small GTPases, such as RhoA, is a key pathogenic event. nih.govfrontiersin.org
This lack of prenylation leads to the inactivation of RhoA, which in turn results in the activation of the pyrin inflammasome. nih.govfrontiersin.org The activated pyrin inflammasome then promotes the caspase-1 mediated release of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β), driving the recurrent inflammatory episodes seen in patients. frontiersin.org While FPP itself is upstream of the primary deficiency, its position as the precursor to GGPP places it at a critical juncture in the pathophysiology of MKD. frontiersin.orgnih.gov
| Key Molecule | Role in Mevalonate Kinase Deficiency (MKD) Pathophysiology | Reference |
|---|---|---|
| Mevalonate Kinase | Deficient enzyme in MKD, leading to pathway disruption. | frontiersin.orgnih.gov |
| Farnesyl Pyrophosphate (FPP) | Key branch-point intermediate; precursor to GGPP. | frontiersin.orgnih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Deficient downstream product; shortage is linked to inflammation. | frontiersin.orgnih.gov |
| RhoA | A small GTPase whose function is impaired due to reduced prenylation. | nih.govfrontiersin.org |
| Pyrin Inflammasome | Activated due to RhoA inactivation, leading to IL-1β release. | nih.govfrontiersin.org |
| Interleukin-1β (IL-1β) | Pro-inflammatory cytokine responsible for clinical symptoms. | frontiersin.org |
Role in Atherosclerotic Comorbid Depression (Mechanistic)
A direct mechanistic role for farnesyl pyrophosphate in the specific context of atherosclerotic comorbid depression is not extensively detailed in current scientific literature. However, its position within the mevalonate pathway, which is strongly implicated in both atherosclerosis and the neuroinflammatory processes underlying depression, allows for a discussion of its plausible, albeit indirect, involvement. nih.govnih.govmdpi.comnih.gov
Atherosclerosis is fundamentally linked to dysregulated cholesterol metabolism and inflammation. nih.govcreative-proteomics.com The mevalonate pathway, which produces cholesterol, is a central player in the development of atherosclerotic plaques. nih.gov Statins, which inhibit an early enzyme in this pathway (HMG-CoA reductase), are a frontline treatment for atherosclerosis, highlighting the pathway's importance. creative-proteomics.comhopkinsmedicine.org
Concurrently, there is substantial evidence that neuroinflammation is a crucial factor in the pathophysiology of major depressive disorder. mdpi.comnih.gov Proinflammatory cytokines can disrupt neurotransmitter systems, such as the serotonin (B10506) and dopamine (B1211576) pathways, which are critical for mood regulation. mdpi.com The link between systemic inflammation, as seen in cardiovascular diseases, and depression is well-recognized, often conceptualized under the "vascular depression hypothesis". nih.gov Studies have investigated the effects of statins on depression, with some suggesting they may have antidepressant effects, potentially through their anti-inflammatory properties that extend beyond simple cholesterol-lowering. nih.govnih.gov
Given that FPP is a key precursor for molecules involved in both cholesterol synthesis and protein prenylation—a process vital for inflammatory cell signaling—it stands as a critical node connecting metabolic and inflammatory pathways. researchgate.net Therefore, while a direct causal link between FPP and atherosclerotic comorbid depression has yet to be established, its role in the underlying pathologies of both conditions makes it a molecule of significant interest.
| Pathology | Connection to Mevalonate Pathway / FPP | Reference |
|---|---|---|
| Atherosclerosis | Pathway is central to cholesterol synthesis, a key component of atherosclerotic plaques. | nih.govcreative-proteomics.com |
| Depression | Pathway is linked to neuroinflammation, a key factor in depression. Statins, which inhibit the pathway, have been studied for antidepressant effects. | mdpi.comnih.govnih.gov |
| Inflammation | FPP-derived isoprenoids are essential for the function of inflammatory signaling proteins. | researchgate.netnih.gov |
Relation to Abscisic Acid (ABA) Signaling in Plants
In plants, farnesyl pyrophosphate is a pivotal intermediate in the biosynthesis of a vast number of isoprenoids, including sesquiterpenes, sterols, and carotenoids. nih.govfrontiersin.org Its relationship with the phytohormone Abscisic Acid (ABA), a key regulator of plant development and stress responses, is complex and primarily regulatory. While some fungi can synthesize ABA directly from FPP, this direct pathway has not been identified in plants. frontiersin.orgnih.gov
The connection in plants involves the metabolic flux between FPP and its dephosphorylated form, farnesol. An enzyme named farnesol kinase (FOLK) phosphorylates farnesol to produce farnesyl phosphate (B84403), which can then be converted to FPP. nih.gov Research in Arabidopsis has shown that FOLK acts as a negative regulator of ABA signaling. nih.gov Loss-of-function mutations in the FOLK gene lead to an enhanced sensitivity to ABA. nih.gov This suggests that the metabolism of farnesol, and by extension the FPP pool, is mechanistically linked to the ABA signaling cascade.
Furthermore, experimental application of farnesol has been shown to increase a plant's sensitivity to ABA, for instance, by enhancing ABA-induced inhibition of seed germination and boosting the expression of ABA-responsive genes. nih.gov This evidence points to a molecular link where intermediates of the FPP metabolic network modulate the plant's response to ABA, which is crucial for mediating responses to abiotic stresses like drought. nih.gov
| Compound/Enzyme | Function in Relation to ABA Signaling | Reference |
|---|---|---|
| Farnesyl Pyrophosphate (FPP) | Central isoprenoid precursor; part of a metabolic network that regulates ABA sensitivity. | nih.govfrontiersin.org |
| Farnesol | Dephosphorylated form of FPP; its application increases ABA sensitivity. | nih.gov |
| Farnesol Kinase (FOLK) | Enzyme that phosphorylates farnesol; acts as a negative regulator of ABA signaling. | nih.gov |
| Abscisic Acid (ABA) | Phytohormone involved in stress responses; its signaling pathway is modulated by FPP metabolism. | nih.gov |
Research Methodologies and Experimental Approaches for Studying Farnesyl Pyrophosphate
Assays for Farnesyl Diphosphate (B83284) Synthase Activity
The enzymatic activity of farnesyl diphosphate synthase (FPPS), which catalyzes the formation of FPP, is a critical parameter in understanding the regulation of the mevalonate (B85504) pathway. nih.govuni.luebi.ac.uk Several assay types have been developed to measure FPPS activity, each with distinct principles and applications.
Radiochemical Assays
Radiochemical assays are a classic and highly sensitive method for determining FPPS activity. springernature.com These assays typically utilize a radiolabeled substrate, such as [4-14C]isopentenyl pyrophosphate ([4-14C]IPP), which is converted to FPP by the enzyme. iiarjournals.orgkarger.com
A common protocol involves incubating a protein extract, for instance from a peroxisomal fraction of colorectal tissue, with [4-14C]IPP and geranyl diphosphate (GPP). iiarjournals.orgkarger.com The reaction is allowed to proceed for a specific time at 37°C and is then stopped, often by the addition of hydrochloric acid in ethanol. iiarjournals.orgkarger.com To facilitate extraction, a carrier molecule like farnesol (B120207) is added. iiarjournals.orgkarger.com The resulting FPP is then hydrolyzed to farnesol, which is extracted with an organic solvent like n-hexane. The amount of radioactivity in the organic phase is then measured using a scintillation counter to determine the amount of FPP synthesized. iiarjournals.orgkarger.com This method has been instrumental in studies demonstrating increased FPPS activity in human colorectal cancer tissues compared to normal mucosa. karger.comnih.gov
Key Components of a Typical Radiochemical FPPS Assay:
| Component | Purpose |
|---|---|
| [4-14C]IPP | Radiolabeled substrate for tracking product formation. iiarjournals.org |
| Geranyl diphosphate (GPP) | Substrate for the second condensation reaction catalyzed by FPPS. iiarjournals.org |
| Protein extract | Source of the FPPS enzyme. iiarjournals.org |
Continuous Fluorescence Assays
Continuous fluorescence assays offer a safer and more high-throughput alternative to radiochemical methods for measuring FPPS activity. nih.govuni.lu These assays often employ a coupled-enzyme system where the FPP produced by FPPS is immediately used as a substrate by another enzyme, protein farnesyltransferase (PFTase). nih.govuni.lu
In this system, a dansylated peptide, which exhibits an increase in fluorescence quantum yield upon farnesylation, is included in the reaction mixture. nih.govuni.lu As FPPS produces FPP, PFTase transfers the farnesyl group to the dansylated peptide, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the rate of FPP production by FPPS. nih.govuni.lu This method is sensitive, suitable for 96-well plate formats, and has been successfully used to determine the IC50 values of known FPPS inhibitors. nih.govuni.lu
Quantitation of Farnesyl Pyrophosphate and Related Metabolites
Accurate quantification of FPP and other isoprenoid pyrophosphates is crucial for understanding their physiological roles and the effects of pathway inhibitors. nih.govnih.gov Chromatographic techniques are the primary methods used for this purpose.
Chromatographic Techniques (e.g., HPLC, UHPLC-MS/MS)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are powerful tools for the separation and quantification of FPP and related metabolites. nih.govnih.govoup.com
One HPLC-based method involves the enzymatic conjugation of FPP to a fluorescently labeled (dansylated) peptide by farnesyl protein transferase. nih.govresearchgate.net The resulting fluorescent product is then separated by HPLC and quantified using a fluorescence detector. nih.govresearchgate.net This approach has been used to determine FPP levels in various mammalian tissues, including the brain, kidney, liver, and heart. nih.gov
More recently, direct measurement using UHPLC-MS/MS has become the method of choice due to its superior speed, sensitivity, and specificity, eliminating the need for derivatization. nih.govnih.govoup.com This technique allows for the simultaneous quantification of multiple isoprenoid pyrophosphates, such as geranyl pyrophosphate (GPP), FPP, and geranylgeranyl pyrophosphate (GGPP), in complex biological matrices like plasma and cancer cells. nih.gov The method typically involves reversed-phase chromatography with a C18 column and detection using electrospray ionization in the negative multiple reaction monitoring (MRM) mode. nih.gov This approach has achieved limits of quantification as low as 0.04 ng/mL for FPP. nih.gov
Comparison of Analytical Methods for FPP Quantitation:
| Technique | Principle | Lower Limit of Quantitation (LLOQ) | Throughput |
|---|---|---|---|
| HPLC-FLD (with derivatization) | Enzymatic conjugation to a fluorescent peptide followed by HPLC separation and fluorescence detection. nih.govresearchgate.net | ~5 pg (~0.01 pmol) researchgate.net | Slower |
Approaches for Studying Protein Farnesylation
Investigating the process of protein farnesylation, a critical post-translational modification, often involves the use of modified FPP analogs. These analogs can serve as probes to identify farnesylated proteins and to study the enzymes involved.
Use of Farnesyl Pyrophosphate Analogs (e.g., Photoactive, Transferable)
FPP analogs are synthetic molecules that mimic the natural substrate but contain additional functionalities, such as photoactive groups or bio-orthogonal tags. nih.govnih.gov These analogs must be "transferable," meaning they can be successfully utilized as substrates by protein farnesyltransferase (FTase). nih.govacs.org
Photoactive FPP Analogs: These analogs incorporate a photoreactive group, such as a benzophenone, aryl azide, or diazotrifluoropropionate, which can be activated by light to form a covalent bond with nearby amino acid residues in the enzyme's active site. nih.govacs.orgacs.org This photoaffinity labeling is a powerful tool for identifying FPP-binding proteins and mapping their substrate-binding sites. nih.govacs.org For example, benzophenone-containing FPP analogs have been used to demonstrate that the β-subunit of FTase is involved in recognizing the prenyl group. acs.org
Transferable FPP Analogs for Proteome Profiling: Another class of analogs is designed to be transferred to protein substrates by FTase. acs.orgnih.gov For instance, 8-anilinogeranyl pyrophosphate (AGPP), where the terminal isoprene (B109036) unit of FPP is replaced by an aniline (B41778) group, is efficiently transferred to the Ras protein. acs.org This "tagging-via-substrate" approach, coupled with antibodies that specifically recognize the transferred analog (e.g., the anilinogeranyl moiety), allows for the detection and analysis of the farnesylated proteome using techniques like two-dimensional gel electrophoresis and Western blotting. nih.gov This methodology has been used to elucidate the differential effects of various farnesyltransferase inhibitors on the farnesylation of specific proteins. nih.gov
Table of Compounds:
| Compound Name |
|---|
| Farnesyl phosphate (B84403) |
| Farnesyl pyrophosphate (FPP) |
| Isopentenyl pyrophosphate (IPP) |
| Geranyl diphosphate (GPP) |
| Farnesol |
| Geranylgeranyl pyrophosphate (GGPP) |
| 8-anilinogeranyl pyrophosphate (AGPP) |
| Anilinogeraniol |
| Dimethylallyl pyrophosphate (DMAPP) |
| Squalene (B77637) |
| Cholesterol |
| Dolichols |
| Ubiquinone |
| Heme a |
| Pamidronate |
| Lovastatin |
| Patchouli alcohol |
| Stigmasterol (B192456) |
| Phytol |
| Neophytadiene (B23887) |
| Risedronate |
Genetic and Molecular Biology Techniques
Genetic and molecular biology techniques are fundamental to understanding the roles of farnesyl pyrophosphate (FPP) by manipulating its synthesis and observing the downstream consequences. These approaches typically target the gene encoding farnesyl diphosphate synthase (FDPS), the key enzyme responsible for FPP production. By altering the expression of the FDPS gene, researchers can modulate intracellular FPP levels and study its impact on cellular processes, including gene expression and RNA splicing.
Gene Expression Modulation (Overexpression, Knockout)
Modulating the expression of the FDPS gene, either by increasing it (overexpression) or decreasing/eliminating it (knockdown/knockout), is a direct method to study the function of its product, FPP. These techniques have revealed the critical role of FPP in processes ranging from cell proliferation to development.
Overexpression Studies
Overexpression studies involve introducing additional copies of the FDPS gene into cells or organisms to increase the production of the FDPS enzyme and, consequently, the intracellular pool of FPP. This approach helps to elucidate the pathways and processes that are sensitive to elevated levels of FPP.
A significant study in human HeLa and osteosarcoma (HOS) cells investigated the effects of FDPS overexpression (FDPS-OE). The findings demonstrated that increasing FDPS levels, and thereby FPP synthesis, promotes cell proliferation. researchgate.netnih.govspandidos-publications.com In another study, cardiac-specific overexpression of FPPS in transgenic mice led to an increased synthesis of FPP and geranylgeranyl pyrophosphate in heart tissue, resulting in cardiac hypertrophy and fibrosis. mdpi.com This indicates that an excess of FPP can drive pathological remodeling in myocardial tissue. mdpi.com Similarly, overexpressing FDPS in tobacco plants resulted in an increased yield of certain terpenoid secondary metabolites, for which FPP is a precursor. nih.gov
The table below summarizes key findings from FDPS overexpression studies.
| Model System | Method | Key Findings Related to Farnesyl Pyrophosphate | Reference(s) |
| Human HeLa & HOS Cells | FDPS Overexpression (FDPS-OE) | Increased cell proliferation rate; Upregulation of genes involved in cell proliferation and extracellular matrix organization. | researchgate.netnih.govspandidos-publications.com |
| Transgenic Mice | Cardiac-specific FPPS Overexpression | Increased cardiac FPP synthesis; Induced cardiac hypertrophy, fibrosis, and heart failure. | mdpi.com |
| Tobacco Plants | Heterologous Overexpression of PcFPPS | Significantly up-regulated FPP enzyme activity; Increased accumulation of terpenoid metabolites like stigmasterol and phytol. | nih.gov |
| Tobacco Plants | Overexpression of DfFPS genes | Increased yield of terpenoids such as neophytadiene and manool. | nih.gov |
| Leishmania major | FPPS Overexpression | Conferred a 70-fold increase in resistance to the bisphosphonate risedronate, supporting FPPS as its primary target. | mdpi.com |
Knockout and Knockdown Studies
Conversely, gene knockout (complete elimination of gene function) and knockdown (reduction of gene expression, often using RNA interference or RNAi) are used to study the effects of FPP deficiency.
These studies collectively demonstrate that maintaining a specific level of FPP is crucial for normal cellular function and development across diverse organisms.
| Model System | Method | Key Findings Related to Farnesyl Pyrophosphate Deficiency | Reference(s) |
| Solanum pennellii (plant) | CRISPR/Cas9 Knockout of FPS2 | Resulted in self-sterility due to pollen rejection, a phenotype rescued by overexpression. | nih.gov |
| Tetranychus urticae (mite) | RNAi-mediated Knockdown of TuFPPS | Caused developmental delays, extended quiescent period, halted molting, and led to mortality. | nih.govresearchgate.net |
| Neocaridina denticulata sinensis (shrimp) | RNAi-mediated Knockdown of NdFPPS | Led to the differential expression of 9,230 genes in the ovary, indicating a role in development. | hmdb.ca |
Transcriptome and Alternative Splicing Analysis
To understand the broader impact of altered farnesyl pyrophosphate levels, researchers employ transcriptome-wide analyses. This involves sequencing all RNA molecules in a cell (RNA-Seq) to get a snapshot of the genes that are active and how they are being processed. Such studies have revealed that the consequences of modulating FPP synthesis extend to the regulation of gene expression and alternative splicing.
Transcriptome Analysis
Transcriptome analysis following the modulation of FDPS expression provides a comprehensive view of the genes and pathways affected by FPP. In the study involving FDPS overexpression in HeLa cells, transcriptome-wide sequencing found that FDPS upregulated the expression of genes enriched in cell proliferation and extracellular matrix organization. researchgate.netspandidos-publications.com Specific genes identified as being upregulated included laminin (B1169045) subunit γ2 (LAMC2), interferon-induced proteins with tetratricopeptide repeats 2 (IFIT2), and matrix metallopeptidase 19 (MMP19). researchgate.net
In the spider mite, a genome-wide RNA sequencing analysis after TuFPPS knockdown identified differentially expressed genes involved in critical metabolic pathways. researchgate.net Specifically, four key genes involved in carbohydrate metabolism, fatty acid and lipid metabolism, amino acid metabolism, and ABC transporters were significantly affected, suggesting that FPP is crucial for regulating energy supply and transport. researchgate.net In a study on the shrimp N. denticulata sinensis, ovarian transcriptome analysis after FPPS knockdown revealed 5,082 upregulated genes and 4,148 downregulated genes, implicating FPP in a wide range of biological processes necessary for ovarian development. hmdb.ca
Alternative Splicing Analysis
A key study demonstrated that FDPS, in its capacity as a potential RNA-binding protein, can modulate the splicing patterns of other genes. researchgate.netnih.govspandidos-publications.com Analysis of HeLa cells overexpressing FDPS revealed changes in the alternative splicing of genes related to the cell cycle and DNA repair. researchgate.net The specific genes whose splicing patterns were modulated included bone morphogenic protein 1 (BMP1), semaphorin 4D (SEMA4D), annexin (B1180172) A2 (B175372) (ANXA2), and sirtuin 2 (SIRT2). researchgate.netspandidos-publications.com This suggests that by influencing FDPS, the cellular concentration of FPP could indirectly affect post-transcriptional gene regulation, adding another layer of complexity to its biological functions. researchgate.netnih.gov
The table below details the genes found to be affected at the transcriptome and alternative splicing level upon FDPS modulation.
| Technique | Model System | Affected Genes/Pathways | Findings | Reference(s) | | --- | --- | --- | --- | | Transcriptome Analysis | Human HeLa Cells | Genes in cell proliferation, extracellular matrix organization (e.g., LAMC2, IFIT2, MMP19) | Overexpression of FDPS led to the upregulation of these genes, promoting cell proliferation. | researchgate.netspandidos-publications.com | | | Tetranychus urticae (mite) | Genes in carbohydrate, fatty acid, and amino acid metabolism; ABC transporters | Knockdown of TuFPPS altered expression of these genes, disrupting energy regulation. | researchgate.net | | | N. denticulata sinensis (shrimp) | Ovarian development pathways | Knockdown of NdFPPS resulted in over 9,000 differentially expressed genes in the ovary. | hmdb.ca | | Alternative Splicing Analysis | Human HeLa Cells | BMP1, SEMA4D, ANXA2, SIRT2 | Overexpression of FDPS modulated the splicing patterns of these genes, which are involved in the cell cycle and DNA repair. | researchgate.netspandidos-publications.com |
Future Directions and Unexplored Research Avenues for Farnesyl Pyrophosphate
Elucidation of Novel Signaling Pathways Involving Farnesyl Pyrophosphate
Recent discoveries have highlighted that FPP is not merely a biosynthetic precursor but also an active signaling molecule. Future research should aim to further unravel its complex roles in cellular communication.
One significant finding is the identification of FPP as a danger signal that can induce acute cell death. scispace.comresearchgate.netnih.gov This process is independent of its downstream metabolic pathways and is mediated through the activation of the transient receptor potential melastatin 2 (TRPM2) cation channel, leading to a lethal influx of calcium. scispace.comnih.govmdpi.com This FPP-TRPM2 signaling axis has been implicated in ischemic injury, suggesting a new pathological role for FPP accumulation. scispace.comresearchgate.net
FPP is also implicated in growth factor signaling. Research has demonstrated a direct interaction between Farnesyl Pyrophosphate Synthase (FPPS) and Fibroblast Growth Factor (FGF) receptors, modulating the cellular response to FGF treatment. researchgate.net Overexpression of FPPS can inhibit FGF-2-induced cell proliferation and alter the activation of the Ras/ERK signaling cascade, indicating that FPP metabolism is closely linked to key cell proliferation pathways. researchgate.net
Furthermore, FPP has been identified as an endogenous agonist for specific ion channels and nuclear receptors. It is a novel pain-producing molecule that specifically activates the TRPV3 ion channel, suggesting its involvement in nociception. digitellinc.com Additionally, FPP acts as an endogenous agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of adipogenesis. researchgate.net By binding to PPARγ, FPP promotes the expression of target genes involved in adipocyte differentiation and lipid accumulation. researchgate.net
| Signaling Pathway/Role | Key Interacting Molecule/Receptor | Cellular Outcome | Reference |
|---|---|---|---|
| Danger Signal | TRPM2 Cation Channel | Induction of acute cell death via Ca2+ influx | scispace.comnih.gov |
| Growth Factor Signaling Modulation | FGF Receptors (via FPPS) | Modulation of Ras/ERK cascade and cell proliferation | researchgate.net |
| Nociception | TRPV3 Ion Channel | Elicits pain-related behaviors | digitellinc.com |
| Adipocyte Regulation | PPARγ Nuclear Receptor | Promotes adipocyte differentiation and lipid accumulation | researchgate.net |
Comprehensive Characterization of Farnesyl Pyrophosphate-Interacting Proteins
The biological functions of FPP are mediated through its interactions with a variety of proteins. A comprehensive characterization of the FPP interactome is a critical future direction.
The primary and most well-studied FPP-interacting protein is Farnesyl Pyrophosphate Synthase (FPPS) , the enzyme responsible for its synthesis. nih.gov FPPS itself is a point of regulation and interaction. For instance, it physically associates with FGF receptors, linking isoprenoid biosynthesis to growth factor signaling pathways. researchgate.net Human FPPS is also allosterically inhibited by its own product, FPP, which binds to a druggable pocket distinct from the active site, providing a feedback mechanism to control isoprenoid levels. nih.gov
Downstream, FPP serves as a substrate for enzymes that catalyze post-translational modifications. A major class of such proteins are prenyltransferases , like farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). These enzymes attach the farnesyl group from FPP to cysteine residues of target proteins, a process crucial for their membrane localization and function. researchgate.net Key targets include the Ras family of small GTPases , which are central to cell signaling and are often mutated in cancer. researchgate.net
FPP also directly binds to and activates nuclear receptors, such as PPARγ . This interaction is functionally significant, as it recruits co-activators like the Steroid Receptor Co-activator-1 (SRC-1) to the PPARγ complex, initiating the transcription of genes involved in adipogenesis. researchgate.net
| Protein | Type of Interaction | Functional Consequence | Reference |
|---|---|---|---|
| Farnesyl Pyrophosphate Synthase (FPPS) | Product/Allosteric Inhibitor | Feedback regulation of FPP synthesis | nih.gov |
| Fibroblast Growth Factor (FGF) Receptors | Indirect (via FPPS) | Modulation of growth factor signaling | researchgate.net |
| Farnesyltransferase (FTase) | Enzyme-Substrate | Prenylation of proteins (e.g., Ras) | researchgate.net |
| Ras GTPase Family | Substrate for Farnesylation | Membrane localization and activation of signaling | researchgate.net |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand/Agonist | Activation of adipogenic gene transcription | researchgate.net |
| Steroid Receptor Co-activator-1 (SRC-1) | Co-activator Recruitment (via PPARγ) | Enhancement of PPARγ-mediated transcription | researchgate.net |
Investigating Farnesyl Pyrophosphate's Role in Specific Cellular Organelles and Compartments
FPP is synthesized and utilized in distinct subcellular compartments, and understanding its organelle-specific roles is crucial. FPP synthesis occurs in the cytosol and mitochondria. mdpi.com
In the cytosol , FPP is a precursor for sesquiterpenes and is used for the farnesylation of proteins destined for various cellular membranes, including the plasma membrane and the endoplasmic reticulum. wikipedia.org
Within the mitochondria , FPP is a critical precursor for the synthesis of Coenzyme Q (ubiquinone). researchgate.net Coenzyme Q is an essential component of the electron transport chain, responsible for ATP production through oxidative phosphorylation. researchgate.net Therefore, mitochondrial FPP metabolism is directly linked to cellular energy homeostasis.
FPP is also a precursor for dehydrodolichol (B1175241) diphosphate (B83284), which is elongated to form dolichol. wikipedia.org Dolichol plays a vital role in the endoplasmic reticulum (ER) , where it acts as a lipid carrier for oligosaccharides in the process of N-linked glycosylation of proteins. wikipedia.org This highlights a key, albeit indirect, role for FPP in protein folding and quality control within the ER.
Future research should focus on dissecting the mechanisms of FPP transport between these compartments and how organelle-specific pools of FPP are regulated to meet the distinct metabolic demands of each location.
Evolutionary Aspects and Functional Divergence of Farnesyl Pyrophosphate Synthase Genes
Farnesyl Pyrophosphate Synthase (FPS) is a highly conserved enzyme, yet its genes have undergone significant evolution, leading to functional diversification, particularly in plants. nih.govcytena.com Understanding the evolutionary forces shaping FPS genes can provide insights into the adaptation of terpenoid biosynthesis pathways.
Phylogenetic and positive selection analyses in plants have revealed that the FPS gene has been under positive selection. nih.govcytena.com This evolutionary pressure has driven the adaptive diversification of plant FPS proteins. nih.govcytena.com Positively selected sites have been identified primarily within the catalytic center and other functional domains of the enzyme, suggesting that diversification is associated with functional divergence. nih.govcytena.com For example, specific amino acid residues have been identified as important positively selected sites that may influence the regulation of triterpenoid (B12794562) biosynthesis. nih.gov
The evolution of plant prenyltransferases, including FPS, shows a pattern of gene family expansion and functional divergence from ancestral enzymes like geranylgeranyl diphosphate synthase (GGPPS). mdpi.com Studies combining phylogenetic analysis with functional characterization have elucidated the evolutionary paths leading to enzymes with different product specificities (e.g., producing C10, C15, or C20 prenyl diphosphates) from a common ancestor. mdpi.com This research has uncovered the specific amino acid changes pivotal for the functional divergence between different synthases. mdpi.com
Future research should continue to explore the evolutionary history of FPS genes across different kingdoms to understand how this central enzyme has adapted to produce the vast diversity of terpenoid compounds found in nature.
| Evolutionary Aspect | Key Finding | Implication | Reference |
|---|---|---|---|
| Selective Pressure | The FPS gene is under positive selection in plants. | Drives adaptive diversification of FPS protein function. | nih.govcytena.com |
| Location of Selected Sites | Positively selected sites are mainly in the catalytic center and functional areas. | Suggests that selection acts on enzymatic activity and regulation. | nih.govcytena.com |
| Functional Divergence | Diversification of FPS genes is associated with functional divergence. | Allows for the evolution of new terpenoid biosynthesis pathways. | nih.govcytena.com |
| Evolutionary Origin | Prenyltransferases like FPS evolved from ancestral enzymes such as GGPPS. | Provides a framework for understanding the origin of metabolic diversity. | mdpi.com |
Q & A
Q. What is the role of farnesyl pyrophosphate (FPP) in isoprenoid biosynthesis, and how can its synthesis be experimentally tracked?
FPP serves as a central precursor in the mevalonate and methylerythritol phosphate (MEP) pathways, generating sesquiterpenes, sterols, and prenylated proteins. To study its biosynthesis:
- Use real-time quantitative PCR (qPCR) to analyze expression levels of genes like CrtE (FPP synthase) and IDI (isopentenyl-diphosphate isomerase) under varying conditions (e.g., salt stress) .
- Measure carotenoid derivatives (e.g., hydroxyneurosporene) via HPLC or GC-MS, as FPP is a precursor in carotenoid synthesis pathways .
- Track isotopic labeling (e.g., -glucose) in bacterial or plant models to trace FPP flux into downstream metabolites .
Q. How can researchers distinguish between farnesyl monophosphate and diphosphate in structural and functional studies?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) differentiates phosphate groups. For example, FPP ([M-H] m/z 381.1) shows distinct fragmentation patterns compared to monophosphate derivatives .
- Use enzymatic assays with phosphatases (e.g., PPAPDC2) that selectively hydrolyze diphosphate groups, leaving monophosphates intact .
- Nomenclature clarification : "Farnesyl diphosphate" (FPP) refers to the pyrophosphate ester, while "farnesyl monophosphate" is a single phosphate derivative .
Q. What molecular tools are available to detect FPP synthase (FPPS) activity in recombinant systems?
- Clone FPPS genes (e.g., AaFPS1 from Artemisia annua) into prokaryotic vectors (e.g., pET28a) and express in E. coli BL21. Measure enzyme activity via radioactive assays using -IPP incorporation into FPP .
- Use polyclonal antibodies (e.g., PAB708Hu01) for Western blotting to confirm FPPS protein expression in transfected Hep G2 cells or plant tissues .
Advanced Research Questions
Q. How do farnesyl diphosphate analogs inhibit Ras farnesyltransferase (FPT), and what structure-activity relationships (SAR) guide their design?
- Replace FPP's pyrophosphate (PP) group with non-hydrolyzable surrogates (e.g., β-carboxylic phosphonic acid) to enhance binding to FPT's Mg-dependent active site. Compound 3 (I = 75 nM) demonstrates selective inhibition by mimicking PP interactions while avoiding squalene synthetase off-target effects .
- Key SAR insights :
- The farnesyl chain must retain its native E,E-configuration; homologation or methylation reduces potency >50-fold .
- Amide linkers between the farnesyl and PP surrogate allow flexibility without significant activity loss (e.g., retroamide analog I = 50 nM) .
Q. What conformational changes occur in terpene synthases upon FPP binding, and how can these be modeled computationally?
- Molecular dynamics (MD) simulations (2 µs trajectories) reveal that FPP binding to aristolochene synthase induces "open-to-closed" transitions. The diphosphate moiety coordinates three Mg ions, stabilizing the active site for cyclization .
- Key findings :
- FPP binding increases solvent exposure of hydrophobic residues (e.g., Leu203), facilitating substrate entry.
- Lid closure over the active site restricts flexibility, aligning FPP for catalysis .
Q. How is FPPS expression regulated in human cells, and what experimental approaches dissect its transcriptional control?
- Slot blot analyses in Hep G2 cells show FPPS mRNA is upregulated 2.5-fold by lovastatin (HMG-CoA reductase inhibitor) and downregulated by mevalonate or 25-hydroxycholesterol via sterol regulatory element-binding proteins (SREBPs) .
- CRISPR/Cas9 knockout models combined with luciferase reporters can identify promoter regions responsive to lipid-mediated feedback .
Methodological Considerations
Q. What techniques resolve contradictions in FPP’s role as a feedback regulator of the MEP pathway?
- Isothermal titration calorimetry (ITC) shows IspF (a MEP pathway enzyme) binds FPP with K ~10 µM, suggesting potential feedback inhibition. However, kinetic assays are needed to confirm regulatory relevance .
- Metabolite profiling in Rhodobacter palustris under salt stress reveals FPP accumulation correlates with carotenoid upregulation, not MEP pathway suppression, indicating context-dependent roles .
Q. How can researchers validate FPP-protein interactions in prenylation assays?
- In vitro prenylation assays : Incubate recombinant RabGGTase with -FPP and Rab proteins. Analyze radiolabeled products via SDS-PAGE/autoradiography .
- Click chemistry : Alkynyl-FPP analogs react with azide-modified proteins for fluorescent detection in cell lysates .
Data Contradictions and Resolution
- Nomenclature conflicts : Some studies use "farnesyl pyrophosphate" interchangeably with "diphosphate." Cross-validate structural data with IUPAC guidelines (e.g., HMDB: HMDB0000961) and enzyme commission (EC) classifications (e.g., EC 2.7.4.32 for farnesyl phosphate kinase) .
- Enzyme specificity : While FPPS primarily generates FPP, Artemisia annua FPPS may also produce geranylgeranyl diphosphate (GGPP) in vitro. Use substrate-specific inhibitors (e.g., zoledronate) to isolate FPP synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
